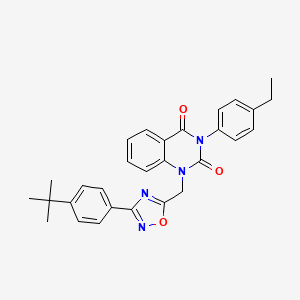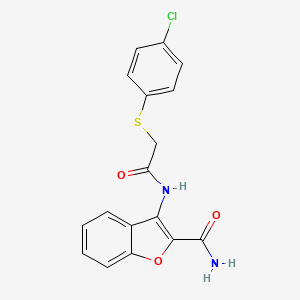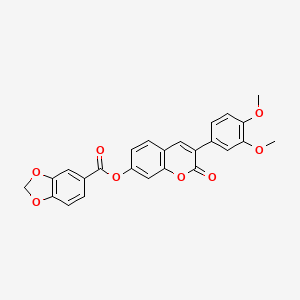
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
The compound 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex molecule that may be related to various heterocyclic and aromatic compounds. While the specific compound is not directly mentioned in the provided papers, related structures and functionalities can be inferred from the synthesis and characterization of similar molecules. For instance, chromen derivatives are synthesized and evaluated for their antimicrobial and anticancer activities, as seen in the utility of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for constructing novel heterocyclic systems . Additionally, the synthesis of benzothiazole, benzoxazole, and chromen-4-one analogues, as mentioned in the synthesis and biological properties of related antitumor agents, provides insight into the potential biological activities of such compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with various reagents and conditions. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involves a condensation reaction followed by hydrolysis and further condensation with different reagents . Similarly, the synthesis of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal is achieved through the Vilsmeier–Haack reaction, demonstrating the chemical reactivity of such compounds with various nucleophiles .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is characterized using analytical and spectral data. For instance, the structures of newly synthesized compounds are elucidated based on their IR, NMR, and Mass spectral data . These techniques are crucial for confirming the identity and purity of the synthesized molecules.
Chemical Reactions Analysis
The chemical reactivity of chromen derivatives is explored in various studies. For example, the nucleophilic reactivity of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal with primary amines and di-nitrogen nucleophiles leads to the formation of enamines, enaminones, and novel benzofuran derivatives . Additionally, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV-light results in angular pentacyclic compounds and rearranged chromenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their reactivity and stability under various conditions. For instance, 5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothiazole is used as a fluorescence derivatization reagent for carboxylic acids, indicating its stability and reactivity in aqueous solutions . The selective esterification of benzylic alcohols and phenols under Mitsunobu conditions using 5,5'-Dimethyl-3,3'-azoisoxazole demonstrates the selective chemical properties of these reagents .
Aplicaciones Científicas De Investigación
Metabolic Studies
HM-30181, a new P-glycoprotein inhibitor with a structure similar to the queried compound, was studied for its metabolic pathway in rats. It was found that HM-30181 undergoes O-demethylation, hydrolysis of the amide group, and hydroxylation (Paek et al., 2006).
Synthesis and Structural Analysis
Research on dimethyl acetylenedicarboxylate (DMAD) and naphthols led to the synthesis of stable dimethyl oxa-2 lambda 5-phosphaphenanthrene derivatives and benzochromene derivatives (Yavari et al., 2003). In another study, the crystal structure of a compound structurally similar to the queried compound was determined using X-ray crystallography (Penkova et al., 2010).
Antioxidant Properties
New (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles were synthesized and their antioxidant activity was evaluated. The physical-chemical properties of these compounds were studied, and their structures were confirmed by various methods (Dovbnya et al., 2022).
Synthesis of Novel Compounds
A novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal was synthesized, and its reactivity with various nucleophiles was investigated, leading to the creation of novel benzofuran derivatives (Ali et al., 2020).
Antimicrobial Agents
The synthesis of benzo[h]chromene and 12-oxa-9,11-diaza-benzo[a]anthracene derivatives was reported, with some compounds showing promising antimicrobial activity (El-Mariah, 2007).
Anticancer Activity
Nineteen novel 3,4,5-trimethoxyphenyl coumarin derivatives were synthesized and evaluated for their antitumor activity against various human cancer cell lines. Some compounds demonstrated better inhibitory activity than 5-fluorouracil (Shi et al., 2020).
Docking Studies and Anti-microbial Evaluation
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and characterized. Their anti-microbial activity and docking studies were performed (Spoorthy et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O8/c1-28-19-7-4-14(10-22(19)29-2)18-9-15-3-6-17(12-21(15)33-25(18)27)32-24(26)16-5-8-20-23(11-16)31-13-30-20/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECHLNFSGMXAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B3004414.png)
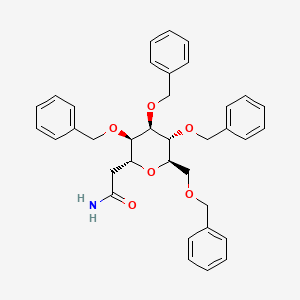
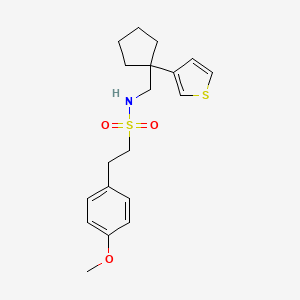
![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
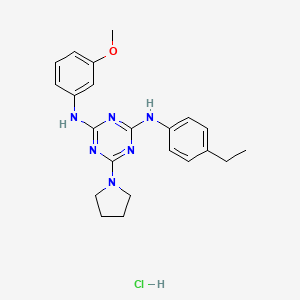
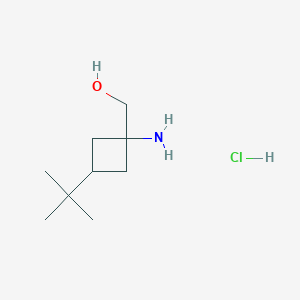
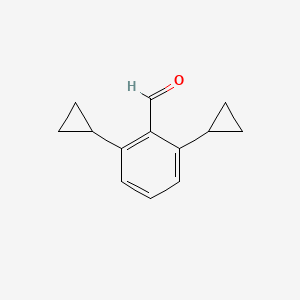
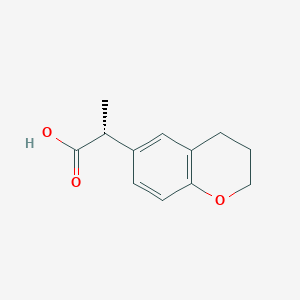
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)
